molecular formula C11H16N2O3 B153061 tert-Butyl (6-methoxypyridin-2-yl)carbamate CAS No. 855784-40-6

tert-Butyl (6-methoxypyridin-2-yl)carbamate

Cat. No. B153061
CAS RN: 855784-40-6
M. Wt: 224.26 g/mol
InChI Key: BDYLIANVYQWWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl (6-methoxypyridin-2-yl)carbamate is a chemical entity that can be used as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate compounds and their utility in organic synthesis. These compounds are valuable in the field of medicinal chemistry and drug discovery due to their role as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, was synthesized from L-Serine through a multi-step process that includes esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to a carbamate moiety. X-ray crystallographic analysis has been used to determine the crystal and molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. For example, tert-butyl nitrite has been used as a reagent for the synthesis of N-nitrosoamide from N-alkyl amides and for the synthesis of benzocoumarins and isocoumarins from amides . The reactivity of these compounds makes them suitable for a broad range of transformations, which is essential for constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. These properties are crucial for their reactivity and application in synthesis. For instance, the tert-butyl group is known for its steric bulk, which can influence the reactivity and selectivity of the carbamate in chemical reactions. The methoxy and pyridinyl groups in tert-butyl (6-methoxypyridin-2-yl)carbamate would contribute to its polarity and potential interactions with other molecules, although specific physical properties are not detailed in the provided papers.

Scientific Research Applications

Applications in Crystallography and Molecular Structure Analysis

Isomorphous Crystal Structures Analysis The compounds tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, which are structurally related to tert-Butyl (6-methoxypyridin-2-yl)carbamate, are used in analyzing isomorphous crystal structures. These compounds are linked in crystals via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group, highlighting the intricate interplay of interactions in crystal formations (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds Tert-Butyl (6-methoxypyridin-2-yl)carbamate serves as an important intermediate in synthesizing biologically active compounds. For instance, it is a key intermediate in the synthesis of natural product jaspine B from L-Serine, showing cytotoxic activity against various human carcinoma cell lines. The synthesis process involves a series of steps, including esterification and Boc protection, highlighting the compound's significance in medicinal chemistry (Tang et al., 2014).

Intermediate in Synthesizing Biologically Active Molecules Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is another derivative acting as a vital intermediate in synthesizing biologically active molecules like omisertinib (AZD9291). The synthesis process involves acylation, nucleophilic substitution, and reduction, indicating the compound's pivotal role in pharmaceuticals (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-(6-methoxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYLIANVYQWWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640063
Record name tert-Butyl (6-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-methoxypyridin-2-yl)carbamate

CAS RN

855784-40-6
Record name 1,1-Dimethylethyl N-(6-methoxy-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855784-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-methoxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.